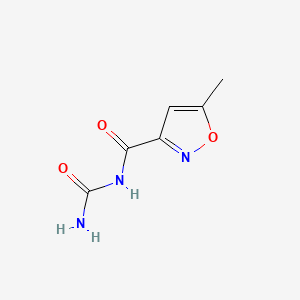
3-Isoxazolecarboxamide, N-(aminocarbonyl)-5-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Isoxazolecarboxamide, N-(aminocarbonyl)-5-methyl- is a heterocyclic compound featuring an isoxazole ring. Isoxazoles are five-membered rings containing both nitrogen and oxygen atoms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Isoxazolecarboxamide, N-(aminocarbonyl)-5-methyl- typically involves the condensation of hydroxylamine with 1,3-dicarbonyl compounds. This reaction forms the isoxazole ring through a cyclization process. Commonly, catalysts such as Cu(I) or Ru(II) are employed to facilitate the reaction .
Industrial Production Methods: Industrial production of isoxazole derivatives often employs metal-free synthetic routes to minimize costs and environmental impact. These methods include the use of eco-friendly reagents and conditions to achieve high yields and purity .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Isoxazolecarboxamide, N-(aminocarbonyl)-5-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the isoxazole ring.
Substitution: Substitution reactions can introduce new functional groups, enhancing the compound’s properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Various halogenating agents and nucleophiles are employed under controlled conditions.
Major Products: The major products formed from these reactions include various substituted isoxazoles with potential biological activities .
Wissenschaftliche Forschungsanwendungen
3-Isoxazolecarboxamide, N-(aminocarbonyl)-5-methyl- has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex molecules.
Biology: The compound exhibits antimicrobial, antiviral, and anticancer activities.
Medicine: It is investigated for its potential as a drug candidate for various diseases.
Industry: Used in the development of new materials and catalysts.
Wirkmechanismus
The mechanism of action of 3-Isoxazolecarboxamide, N-(aminocarbonyl)-5-methyl- involves its interaction with specific molecular targets. The compound binds to enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of various biological pathways, resulting in therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Isoxazole: A basic five-membered ring with nitrogen and oxygen.
Oxazole: Similar to isoxazole but with different positioning of nitrogen and oxygen.
1,2,4-Oxadiazole: Contains an additional nitrogen atom compared to isoxazole.
Uniqueness: 3-Isoxazolecarboxamide, N-(aminocarbonyl)-5-methyl- is unique due to its specific functional groups and the resulting biological activities.
Eigenschaften
CAS-Nummer |
32954-07-7 |
|---|---|
Molekularformel |
C6H7N3O3 |
Molekulargewicht |
169.14 g/mol |
IUPAC-Name |
N-carbamoyl-5-methyl-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C6H7N3O3/c1-3-2-4(9-12-3)5(10)8-6(7)11/h2H,1H3,(H3,7,8,10,11) |
InChI-Schlüssel |
LQXUSWLJCKWURD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NO1)C(=O)NC(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


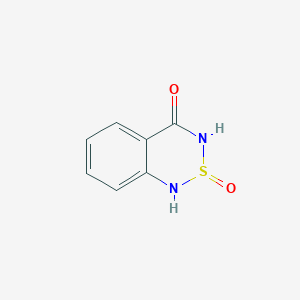
![Pyridine, 2-[(2,4-dinitrophenyl)methyl]-4-methyl-](/img/structure/B14684655.png)
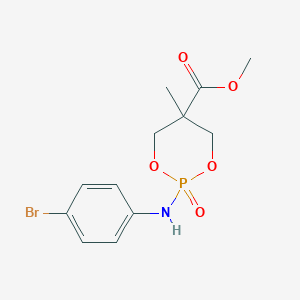
![2-{[(3-Hydroxyphenyl)methyl]amino}benzoic acid](/img/structure/B14684673.png)
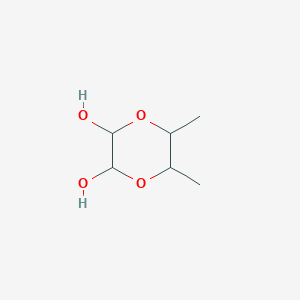
![Lithium, [2-(trimethylsilyl)-1,3-dithian-2-yl]-](/img/structure/B14684676.png)

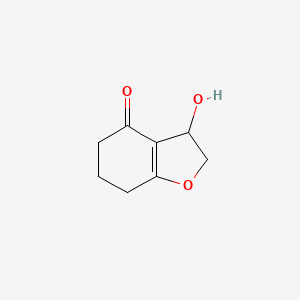

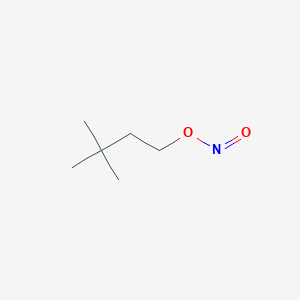
![(E)-but-2-enedioic acid;8-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-4-[3-(trifluoromethyl)phenyl]-1-thia-4,8-diazaspiro[4.5]decan-3-one](/img/structure/B14684717.png)
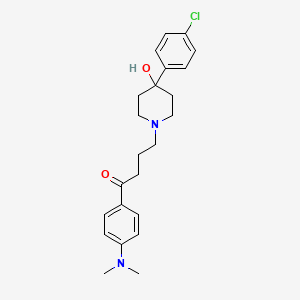
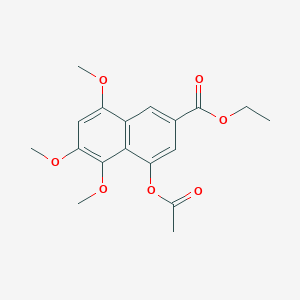
![6-[(2-Chloroethyl)amino]-1,3-dimethylpyrimidine-2,4(1H,3H)-dione](/img/structure/B14684739.png)
